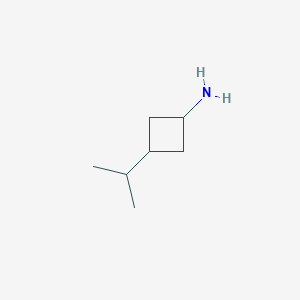

3-(Propan-2-yl)cyclobutan-1-amine

Description

3-(Propan-2-yl)cyclobutan-1-amine is a cyclobutane derivative featuring an amine group at position 1 and an isopropyl (propan-2-yl) substituent at position 2. The cyclobutane ring introduces significant ring strain, which can enhance reactivity, while the isopropyl group contributes steric bulk and electron-donating inductive effects.

Properties

IUPAC Name |

3-propan-2-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5(2)6-3-7(8)4-6/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFAIIJUKMDTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Propan-2-yl)cyclobutan-1-amine, also known as isopropyl cyclobutyl amine, is an organic compound characterized by its cyclobutane structure with an isopropyl group at the 3-position. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Chemical Formula : C7H15N

- Molecular Weight : 113.21 g/mol

- CAS Number : 17393-33-8

- Structure : The compound features a cyclobutane ring which contributes to its unique chemical properties and potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests various potential applications:

- Cytotoxicity : Initial studies indicate that compounds with similar structures may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) of cyclobutane derivatives often reveals that modifications can enhance or reduce biological activity.

- Neurotransmitter Interaction : Compounds similar to this compound have been studied for their ability to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Inhibition of Enzymatic Activity : Some derivatives have shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Experimental Data

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

These studies highlight the importance of structural modifications in determining biological activity, suggesting that this compound may possess similar properties.

While specific mechanisms for this compound are not fully elucidated, related compounds often act through:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to changes in signaling pathways.

- Cytotoxic Effects : Induction of apoptosis in cancer cells through various cellular stress mechanisms.

Scientific Research Applications

Organic Synthesis

3-(Propan-2-yl)cyclobutan-1-amine serves as a versatile building block in organic chemistry. Its ability to participate in various chemical reactions enables the synthesis of more complex molecules. Key reactions include:

- Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to simpler amines or alcohols, facilitating further synthetic pathways.

| Reaction Type | Description |

|---|---|

| Substitution | Introduction of new functional groups via nucleophilic attack. |

| Oxidation | Conversion to oxides using agents like potassium permanganate. |

| Reduction | Formation of simpler amines or alcohols using reducing agents like lithium aluminum hydride. |

Biological Studies

The unique structure of this compound makes it an interesting subject for biological research:

- Enzyme Interaction Studies: The compound's amine group can form hydrogen bonds and ionic interactions with enzymes, influencing their activity.

- Metabolic Pathway Exploration: Researchers are investigating how this compound interacts within metabolic pathways, potentially leading to insights into enzyme regulation and function.

Pharmaceutical Development

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate:

- Drug Design: Its structural features may allow for modifications that enhance its efficacy against specific biological targets.

- Therapeutic Applications: Preliminary studies suggest that derivatives of this compound could exhibit activity against viral infections, including hepatitis C virus (HCV), by targeting viral replication mechanisms.

Case Study 1: Hepatitis C Virus Inhibition

Recent studies have indicated that compounds related to this compound may inhibit HCV proliferation. Research focused on optimizing derivatives showed promising results in terms of potency and reduced toxicity in vitro. These findings highlight the potential for developing new antiviral therapies based on this compound's scaffold .

Case Study 2: Enzyme Interaction Analysis

A study examining the interactions between this compound and various enzymes revealed that the compound could modulate enzyme activity through specific binding interactions. This research provides insights into how structural modifications could enhance or inhibit enzyme function, paving the way for targeted drug design .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular formulas, and substituent effects of 3-(Propan-2-yl)cyclobutan-1-amine and related compounds:

Physicochemical and Reactivity Differences

- Steric Effects : The branched isopropyl group introduces greater steric hindrance compared to linear aliphatic chains (e.g., heptenyloxy in ), which may slow nucleophilic attack at the amine.

- Electronic Effects : Aromatic substituents (e.g., phenyl in ) enable resonance stabilization, whereas halogen atoms (Cl, Br, F) in and enhance electrophilicity, making these derivatives more reactive in Suzuki or Ullmann couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.